molecular formula C10H11NO2S B7906816 Methyl 4-(2-amino-2-thioxoethyl)benzoate

Methyl 4-(2-amino-2-thioxoethyl)benzoate

Cat. No.: B7906816
M. Wt: 209.27 g/mol
InChI Key: MKXRXAPWAZJANA-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-2-thioxoethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a thioxoethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-amino-2-thioxoethyl)benzoate typically involves the reaction of 4-(2-amino-2-thioxoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows: [ \text{4-(2-amino-2-thioxoethyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-amino-2-thioxoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 4-(2-amino-2-thioxoethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-2-thioxoethyl)benzoate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Methyl 4-(2-amino-2-thioxoethyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-aminobenzoate: Lacks the thioxoethyl group, making it less reactive.

    Methyl 4-(2-aminoethyl)benzoate: Lacks the thioxo group, resulting in different chemical properties.

    Methyl 4-(2-thioxoethyl)benzoate: Lacks the amino group, affecting its biological activity.

The presence of both the thioxo and amino groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

methyl 4-(2-amino-2-sulfanylideneethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-10(12)8-4-2-7(3-5-8)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXRXAPWAZJANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl 4-(cyanomethyl)benzoate (5.0 g, 28.5 mmol) were added 4M hydrogen chloride-ethyl acetate solution (50 mL) and O,O-diethyl dithiophosphate (6.70 mL, 40.0 mmol), and the mixture was stirred overnight. The reaction mixture was alkalified with saturated aqueous sodium hydrogen carbonate solution and 8N aqueous sodium hydroxide solution, and extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over sodium sulfate, and filtered by basic silica gel. The filtrate was concentrated under reduced pressure and recrystallized from ethyl acetate-tetrahydrofuran-hexane to give the title compound (4.46 g, 75%) as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

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